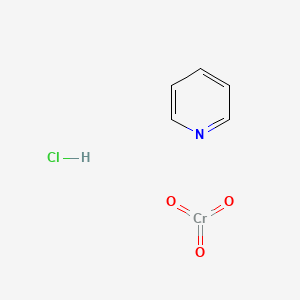

Pyridine; trioxochromium; hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell . The product “Pyridine; trioxochromium; hydrochloride” is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

Pyridine derivatives are of special interest due to their solubility. Some of the newly synthesized pyridine compounds are found to inhibit multidrug-resistant S. aureus (MRSA). Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents .Molecular Structure Analysis

Each of the five sp2-hybridized carbons in pyridine has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron. The nitrogen atom is also sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis

The uniqueness of electrochemistry lies in the fact that it can make an unequivocal contribution to the studies of redox reaction mechanisms .Physical And Chemical Properties Analysis

Pyridine has a molar mass of 79.102 g·mol −1. It appears as a colorless liquid with a nauseating, fish-like odor. It has a density of 0.9819 g/mL at 20 °C, a melting point of −41.63 °C, and a boiling point of 115.2 °C .Aplicaciones Científicas De Investigación

C–H Functionalization of Pyridines

Specific Scientific Field

Organic Chemistry

Summary

Pyridine and its reduced form (piperidine) are common nitrogen heterocycles found in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials. However, direct and selective functionalization of pyridine remains challenging due to its electron-poor nature and nitrogen coordination power. Sustainable chemistry aims to minimize waste generation, prompting researchers to develop direct C–H functionalization methods.

Experimental Procedures

Various approaches have been explored to tackle reactivity, regioselectivity, and stereoselectivity for direct pyridine C–H functionalization. These methods involve transition metal catalysts, radical reactions, and other innovative strategies.

Results

Researchers have successfully achieved C–H functionalization of pyridines, enabling the construction of functionalized pyridine rings directly from the pyridine core. These reactions provide access to diverse pyridine derivatives with potential applications in drug discovery, materials science, and catalysis .

Synthesis of 2-Pyridones

Specific Scientific Field

Organic Synthesis

Summary

2-Pyridones are versatile compounds with applications in biology, natural products, dyes, and fluorescent materials. Their synthesis has attracted significant attention due to their broad utility.

Experimental Procedures

Researchers have developed various synthetic routes to access 2-pyridones. These methods involve cyclization reactions, functional group transformations, and heterocyclic chemistry.

Results

Successful synthesis of 2-pyridones has led to their use in drug development, as well as in the creation of functional materials for diverse applications .

Quaternary Pyridinium Salts

Summary

Quaternary pyridinium salts are important intermediates in organic synthesis. They find applications in various fields, including pharmaceuticals and materials science.

Experimental Procedures

Researchers have prepared quaternary pyridinium salts through conventional, microwave, and ultrasound-assisted quaternization reactions. These methods aim to replace harmful solvents used in traditional quaternization reactions.

Results

The development of novel synthetic routes has expanded the toolbox for accessing quaternary pyridinium salts, facilitating their use in diverse chemical transformations .

Safety And Hazards

Direcciones Futuras

The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Propiedades

IUPAC Name |

pyridine;trioxochromium;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDYSKVKXMUPKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.O=[Cr](=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClCrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine; trioxochromium; hydrochloride | |

CAS RN |

26299-14-9 |

Source

|

| Record name | Pyridinium chlorochromate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26299-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)